molecular formula C6H15ClN2O3S B1376521 N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride CAS No. 1361219-74-0

N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride

Cat. No.: B1376521
CAS No.: 1361219-74-0
M. Wt: 230.71 g/mol
InChI Key: ZTEKNFFKDJJNMF-UHFFFAOYSA-N
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Description

N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a morpholine ring and a methanesulfonamide group. This compound is often utilized in the synthesis of pharmaceuticals and other organic compounds due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins and other biomolecules, affecting various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride is unique due to its combination of the morpholine ring and methanesulfonamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-(morpholin-3-ylmethyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3S.ClH/c1-12(9,10)8-4-6-5-11-3-2-7-6;/h6-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEKNFFKDJJNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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